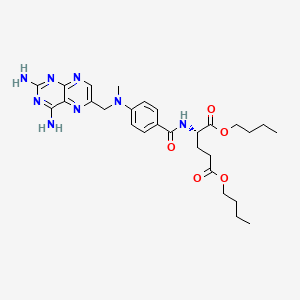![molecular formula C13H14N6S2 B13814327 (E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide CAS No. 6332-81-6](/img/structure/B13814327.png)
(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone typically involves the reaction of 2-methyl-1,4-naphthoquinone with thiosemicarbazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to facilitate the formation of the bisthiosemicarbazone derivative.
Industrial Production Methods: While specific industrial production methods for 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form higher oxidation state derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The bisthiosemicarbazone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone forms.
Aplicaciones Científicas De Investigación
2-Methyl-1,4-naphthoquinone bisthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone involves its interaction with biological molecules. The compound can act as an electron acceptor, participating in redox reactions that can disrupt cellular processes. It may also interact with sulfhydryl groups in proteins, affecting their function and leading to cellular stress or apoptosis.
Comparación Con Compuestos Similares
2-Methyl-1,4-naphthoquinone (Menadione): A precursor to the bisthiosemicarbazone derivative, known for its role as a vitamin K analog.
1,4-Naphthoquinone: A simpler quinone structure that serves as a building block for various derivatives.
Thiosemicarbazones: A class of compounds known for their metal-chelating properties and potential therapeutic applications.
Uniqueness: 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone is unique due to the combination of the naphthoquinone core with bisthiosemicarbazone groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
6332-81-6 |
|---|---|
Fórmula molecular |
C13H14N6S2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
[[4-(carbamothioyldiazenyl)-3-methylnaphthalen-1-yl]amino]thiourea |
InChI |
InChI=1S/C13H14N6S2/c1-7-6-10(16-18-12(14)20)8-4-2-3-5-9(8)11(7)17-19-13(15)21/h2-6,16H,1H3,(H2,15,21)(H3,14,18,20) |
Clave InChI |
STVBRPUCRMKWLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C(=C1)NNC(=S)N)N=NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


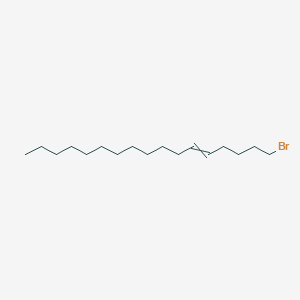
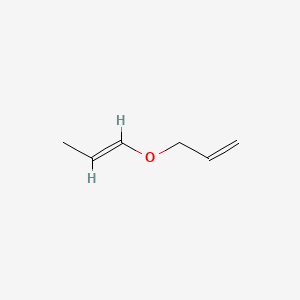
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)
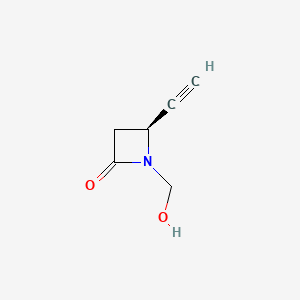
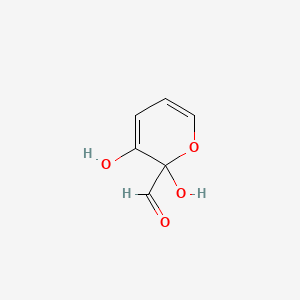
![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)

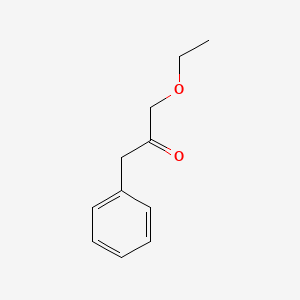
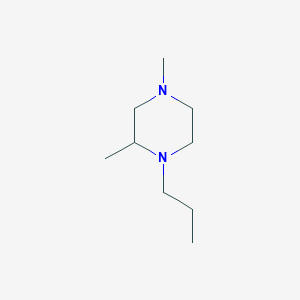

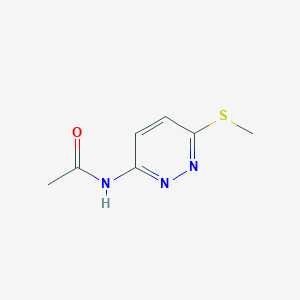
![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
